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Compound of Interest

Compound Name: 1,3-diphenyl-1H-pyrazol-5-ol

cat. No.: B3415226

An In-depth Technical Guide to 1,3-Diphenyl-1H-pyrazol-5-ol: Core Properties and
Applications

Introduction

1,3-Diphenyl-1H-pyrazol-5-ol is a heterocyclic organic compound that stands as a
cornerstone in the field of medicinal chemistry and materials science. As a derivative of
pyrazole—a five-membered aromatic ring with two adjacent nitrogen atoms—this molecule is
recognized as a "privileged scaffold".[1] This designation stems from its versatile chemical
nature and its frequent appearance in a multitude of pharmacologically active compounds,
including anti-inflammatory, antimicrobial, and anticancer agents.[2][3][4]

The unique structural arrangement of 1,3-diphenyl-1H-pyrazol-5-ol, featuring two phenyl rings
and a reactive hydroxyl group, imparts a combination of rigidity, lipophilicity, and synthetic
versatility. This guide offers a comprehensive exploration of its fundamental properties, from its
molecular structure and physicochemical characteristics to its synthesis, core reactivity, and
significant applications, providing a critical resource for researchers engaged in drug discovery
and chemical synthesis.

Molecular Structure and Physicochemical
Properties

The foundational characteristics of 1,3-diphenyl-1H-pyrazol-5-ol are summarized by its
chemical formula, C1sH12N20, and a molecular weight of 236.27 g/mol .[2] Its identity is
uniquely cataloged by the CAS Number: 1141-8-49-7.
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Core Physicochemical Data

A compilation of the essential physicochemical properties is presented below for quick

reference.
Property Value Reference
Molecular Formula C15H12N20 [2]
Molecular Weight 236.27 g/mol [2]
CAS Number 114138-49-7
Melting Point 408-410 K (135-137 °C) [2]
Appearance Typically a solid at room

temperature

Solid-State and Crystal Structure

X-ray crystallography has been instrumental in elucidating the precise three-dimensional
arrangement of 1,3-diphenyl-1H-pyrazol-5-ol in the solid state. These studies reveal that the
molecule adopts a monoclinic crystal system.[2] A key finding is that the pyrazole ring is
essentially planar. The two phenyl groups, attached at the N1 and C3 positions of the pyrazole
core, are not coplanar with the central ring but are inclined at dihedral angles of 21.45° and
6.96°, respectively.[2] This twisted conformation is a critical structural feature influencing its
molecular interactions and packing in the crystal lattice. The crystal structure is further
stabilized by intermolecular C—H---O and C—H---N hydrogen bonds, which assemble the
molecules into supramolecular layers.[2]
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Crystal Data Parameter Value Reference
Crystal System Monoclinic [2]
Formula Ci15H12N20 [2]
Molecular Weight 236.27 [2]
Cell Length a 11.1823 (3) A [2]
Cell Length b 11.7503 (4) A [2]
Cell Length ¢ 9.6443 (2) A [2]
Cell Angle B 113.998 (2)° 2]
Cell Volume 1157.68 (6) A3 [2]
Molecules per Cell (2) 4 [2]

Keto-Enol Tautomerism: A Core Chemical Feature

A defining characteristic of pyrazol-5-ols is their existence in different tautomeric forms.
Tautomers are structural isomers that readily interconvert, and in the case of 1,3-diphenyl-1H-
pyrazol-5-ol, this equilibrium is primarily between a phenolic 'OH' form (the enol) and two
pyrazolone 'NH' and 'CH' forms (the ketones).[5] The prevalence of a specific tautomer is highly
dependent on the molecular environment, such as the solvent and physical state (solution vs.
solid).[6]

X-ray crystallographic analysis definitively shows that in the solid state, the molecule exists as
a pyrazolone (keto) tautomer, specifically the one depicted as lic in the cited study.[2] This
preference is driven by the stability gained from intermolecular hydrogen bonding in the crystal
lattice. In solution, the equilibrium can shift, and different solvents may favor different
tautomers.
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Tautomeric equilibrium of 1,3-diphenyl-1H-pyrazol-5-ol.

Synthesis and Characterization

The synthesis of 1,3-diphenyl-1H-pyrazol-5-ol is most commonly achieved through a classical
Knorr-type pyrazole synthesis. This method involves the condensation reaction between a
phenylhydrazine and a (-ketoester.

Synthetic Workflow: Knorr Pyrazole Synthesis

The reaction proceeds by reacting phenylhydrazine with ethyl benzoylacetate. The initial step is
the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization
with the elimination of ethanol to yield the final pyrazolone product. The choice of an acidic or
basic catalyst can influence reaction rates, but often the reaction proceeds efficiently with
simple heating.

Phenylhydrazine Ethyl Benzoylacetate

Reflux (1h)

1,3-Diphenyl-1H-pyrazol-5-ol

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b3415226?utm_src=pdf-body-img
https://www.benchchem.com/product/b3415226?utm_src=pdf-body
https://www.benchchem.com/product/b3415226?utm_src=pdf-body
https://www.benchchem.com/product/b3415226?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3415226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Workflow for the synthesis of 1,3-diphenyl-1H-pyrazol-5-ol.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[2]

o Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine
phenylhydrazine (1.0 mmol) and ethyl benzoylacetate (1.0 mmol).

e Solvent Addition: Add absolute ethanol (15 mL) to the flask.
» Reaction: Heat the solution to reflux and maintain this temperature for 1 hour.
o Crystallization: After the reflux period, allow the reaction mixture to cool to room temperature.

« |solation: Crystals of the product will form over time (e.g., 2 days). Collect the solid product
by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Spectroscopic Characterization

Confirmation of the synthesized structure relies on standard analytical techniques.

Technique Expected Data Reference

M+H* peak at m/z 237, with
Mass Spectrometry (MS) characteristic fragments at [2]
209, 195, 106, 91.

Peaks corresponding to C=0
(keto form), O-H (enol form),

Infrared (IR) Spectroscopy ) [3]
C=N, and aromatic C-H

stretching.

1H and 3C NMR spectra will

. show characteristic signals for
Nuclear Magnetic Resonance

the aromatic protons and [3]
(NMR)

carbons of the phenyl rings

and the pyrazole core.
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Pharmacological Significance and Applications

The pyrazole nucleus is a prolific scaffold in drug discovery, and 1,3-diphenyl-1H-pyrazol-5-ol
is a valuable precursor and structural motif in this domain.[7][8] Its derivatives have been
explored for a wide array of therapeutic targets.

» Antimicrobial Agents: Novel hybrid molecules incorporating the 1,3-diphenyl-pyrazol-5-ol
core have been synthesized and shown to possess significant activity against pathogenic
bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3]

e Anticancer Therapeutics: The scaffold has been used to design potent anti-proliferative
agents. Benzimidazole hybrids of 1,3-diphenyl-pyrazole have demonstrated low micromolar
inhibitory concentrations (ICso) against lung, breast, and cervical cancer cell lines by
inducing apoptosis.[4]

* Metabolic Disease Modulators: Derivatives have been identified as potent partial agonists of
peroxisome proliferator-activated receptor-gamma (PPARY), a key target in the treatment of
type 2 diabetes and other metabolic disorders.[9]

o Anti-inflammatory Drugs: The structure serves as a template for designing inhibitors of
microsomal prostaglandin Ez synthase-1 (mMPGES-1), a critical enzyme in the inflammatory
pathway, offering a promising alternative to traditional NSAIDs.[10]
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Therapeutic applications derived from the core scaffold.

Conclusion

1,3-Diphenyl-1H-pyrazol-5-ol is more than a simple heterocyclic compound; it is a
synthetically accessible and highly versatile platform for chemical innovation. Its well-defined
structure, predictable reactivity, and significant keto-enol tautomerism provide a rich foundation
for scientific exploration. For researchers in drug development, its proven track record as a
privileged scaffold in generating potent modulators of diverse biological targets underscores its
continuing importance. A thorough understanding of its basic properties, as detailed in this
guide, is the first step toward harnessing its full potential in creating the next generation of
therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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